Cas no 329043-16-5 (5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid)

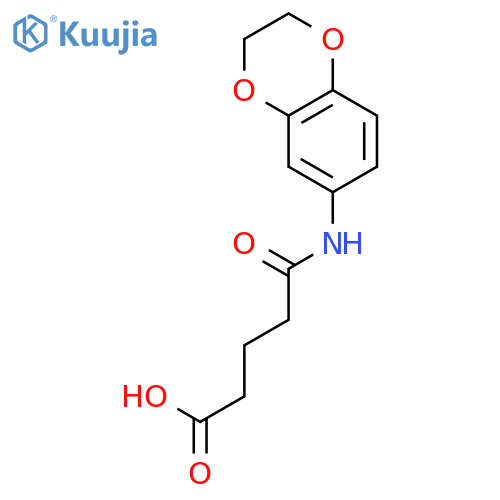

329043-16-5 structure

商品名:5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid

- HMS645M16

- STK430219

- 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]butanoic acid

- EU-0049982

- AKOS000568969

- ChemDiv1_020696

- Oprea1_851929

- CCG-115969

- 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid

- Oprea1_163652

- 5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoicacid

- 329043-16-5

- CS-0332979

-

- MDL: MFCD01341139

- インチ: InChI=1S/C13H15NO5/c15-12(2-1-3-13(16)17)14-9-4-5-10-11(8-9)19-7-6-18-10/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)

- InChIKey: IRZIZCCPTGGJGO-UHFFFAOYSA-N

- ほほえんだ: O=C(NC1=CC2=C(OCCO2)C=C1)CCCC(O)=O

計算された属性

- せいみつぶんしりょう: 265.09502258g/mol

- どういたいしつりょう: 265.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 84.9Ų

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM517240-1g |

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |

329043-16-5 | 97% | 1g |

$*** | 2023-05-30 | |

| Crysdot LLC | CD11144326-5g |

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |

329043-16-5 | 97% | 5g |

$701 | 2024-07-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403649-5g |

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |

329043-16-5 | 97% | 5g |

¥6315.00 | 2024-05-19 | |

| Chemenu | CM517240-5g |

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |

329043-16-5 | 97% | 5g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403649-1g |

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-5-oxopentanoic acid |

329043-16-5 | 97% | 1g |

¥2436.00 | 2024-05-19 |

5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

329043-16-5 (5-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量